REACTION_CXSMILES
|
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].[Na].[N+]([C:11]1C=C(S(Cl)(=O)=O)C=CC=1C(Cl)=O)([O-])=O.ClCC(O)=O.[N+:29]([C:32]1[CH2:40][C:39](=S=O)[CH:38]=[CH:37][C:33]=1[C:34]([OH:36])=[O:35])([O-:31])=[O:30]>O>[N+:29]([C:32]1[CH:40]=[C:39]([S:1]([CH3:11])(=[O:4])=[O:2])[CH:38]=[CH:37][C:33]=1[C:34]([OH:36])=[O:35])([O-:31])=[O:30] |f:0.1.2,^1:6|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-nitro-4(chlorosulfonyl)benzoyl chloride
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC(=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
nitro-4-sulfinylbenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(C1)=S=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 15° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL round bottom flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After warming to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
WASH
|
Details
|
washed with 50 mL of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with 75 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |